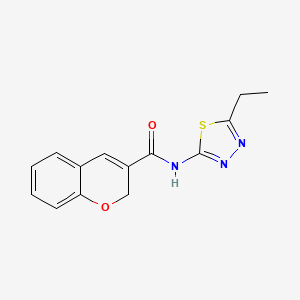

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC20190527

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13N3O2S |

|---|---|

| Molecular Weight | 287.34 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide |

| Standard InChI | InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18) |

| Standard InChI Key | KQDVSUUQJPPLJD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound consists of two core units:

-

1,3,4-Thiadiazole ring: A five-membered nitrogen-sulfur heterocycle with electron-withdrawing properties.

-

2H-Chromene-3-carboxamide: A fused benzene-pyran ring system with an amide functional group at position 3.

Key structural features:

-

Ethyl substituent: Attached to the thiadiazole ring at position 5.

-

Carboxamide linkage: Connects the thiadiazole moiety to the chromene scaffold.

Molecular formula:

Molecular weight: 287.34 g/mol

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide | |

| InChI | InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18) | |

| SMILES | CCc1nnc(NC(=O)c2ccco2)s1 |

Synthesis and Reactivity

General Synthesis Strategies

The synthesis of thiadiazole-chromene hybrids typically involves:

-

Amide bond formation: Coupling a thiadiazole amine derivative with a chromene carboxylic acid or its activated form.

-

Heterocyclization: Construction of the thiadiazole or chromene ring via cyclization reactions.

Example Reaction Pathway:

Conditions: Anhydrous dioxane, pyridine (base), room temperature .

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Activation | Thionyl chloride (SOCl₂) | Convert carboxylic acid to acyl chloride |

| Coupling | Pyridine, TBTU (N,N,N′,N′-tetramethyluronium hexafluorophosphate) | Facilitate amide bond formation |

| Purification | Recrystallization (ethanol), chromatography | Isolate pure product |

Challenges:

-

Low solubility: Requires polar aprotic solvents (e.g., acetonitrile, DMF).

-

Stereochemical control: Chromene ring may adopt multiple conformations .

Biological and Pharmacological Insights

Anticancer Activity

Thiadiazole-chromene hybrids exhibit cytotoxic effects via:

-

DNA intercalation: Chromene moiety binds to DNA, disrupting replication.

-

Enzyme inhibition: Thiadiazole ring targets kinases or topoisomerases.

Example Analog:

| Compound | Cell Line | IC₅₀ (μM) | Target Enzyme/Mechanism | Source |

|---|---|---|---|---|

| N-(5-Benzamido-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | MCF-7 (Breast) | 12.3 | Topoisomerase II inhibition |

Insecticidal Applications

Thiadiazole derivatives show activity against Spodoptera littoralis:

| Compound | LD₅₀ (mg/L) | Target Site (Insect) | Source |

|---|---|---|---|

| 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives | 0.8–1.2 | GABA receptors, chitin synthesis |

Spectroscopic Characterization

IR Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| Amide (C=O) | 1679–1713 | Stretching of carbonyl |

| Thiadiazole (C=N) | 1600–1630 | Aromatic C=N stretching |

| Chromene (C-O-C) | 1240–1260 | Ether linkage |

Key Observations:

NMR Spectroscopy

¹H NMR (DMSO-d₆):

| Proton | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl (CH₂CH₃) | 1.30 | Triplet | 3H |

| Chromene (H-4, H-5) | 6.70–7.50 | Multiplet | 4H |

| Amide (NH) | 8.58 | Singlet | 1H |

¹³C NMR (DMSO-d₆):

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| Thiadiazole (C-2) | 158–162 | Electrophilic carbon |

| Chromene (C-3) | 162–166 | Carboxamide carbonyl |

Future Research Directions

Targeted Modifications

-

Substituent variation: Introduce halogens (Cl, Br) or electron-donating groups (OCH₃) on the chromene ring.

-

Solubility enhancement: Attach hydrophilic chains (e.g., morpholine) to improve bioavailability.

Mechanistic Studies

-

Docking simulations: Predict binding to kinase ATP pockets or DNA grooves.

-

Metabolic profiling: Assess liver microsome stability and cytochrome P450 interactions.

Industrial Applications

-

Pesticide development: Explore systemic insecticidal activity in crops.

-

Material science: Utilize chromene’s fluorescence properties for optical sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume